molecular formula C22H21N B14676731 Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- CAS No. 32605-80-4

Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl-

Cat. No.: B14676731
CAS No.: 32605-80-4
M. Wt: 299.4 g/mol
InChI Key: YHIVKUULTMZORE-UHFFFAOYSA-N
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Description

Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with methyl and diphenyl substitutions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves the hydrogenation of quinoline using heterogeneous catalysts. For instance, tetrahydroquinolines can be produced by hydrogenation of quinolines, a process that is often reversible . Another common method is the Skraup synthesis, which involves heating an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic hydrogenation processes. These methods are scalable and can produce large quantities of the desired compound with high purity. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the product.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The compound’s structure allows it to bind to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of methyl and diphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

32605-80-4

Molecular Formula

C22H21N

Molecular Weight

299.4 g/mol

IUPAC Name

8-methyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C22H21N/c1-16-9-8-14-19-20(17-10-4-2-5-11-17)15-21(23-22(16)19)18-12-6-3-7-13-18/h2-7,10-13,15-16H,8-9,14H2,1H3

InChI Key

YHIVKUULTMZORE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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